

The Role of MTR-106 in the DNA Damage Response: A Technical Guide

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Compound of Interest

Compound Name: MTR-106

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Abstract

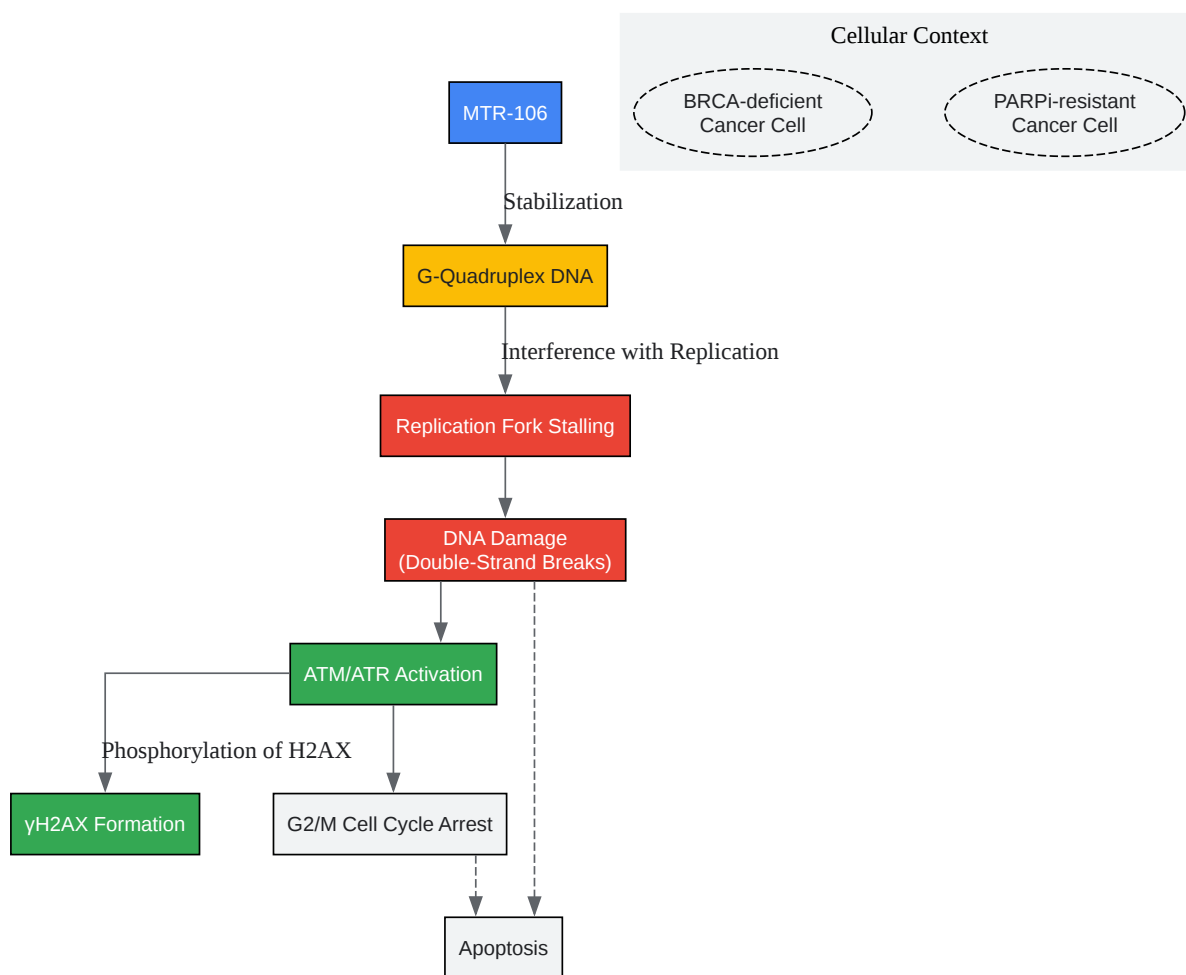
MTR-106 is a novel small molecule that has emerged as a potent stabilizer of G-quadruplex (G4) DNA structures. This property confers upon it significant anti-tumor activity, particularly in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA mutations. **MTR-106** induces a robust DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of **MTR-106**, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: G-Quadruplex Stabilization

MTR-106 functions as a G-quadruplex stabilizer.^[1] G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA. By binding to and stabilizing these structures, **MTR-106** is thought to interfere with fundamental cellular processes such as DNA replication and transcription, leading to replication stress and the accumulation of DNA damage. This targeted action is particularly effective in cancer cells that are already vulnerable due to defects in their DNA damage response pathways.

MTR-106 in the DNA Damage Response Signaling Pathway

The induction of DNA damage by **MTR-106** triggers a cascade of cellular responses aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis). The key steps in this pathway are outlined below.



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Caption: Signaling pathway of **MTR-106** in inducing DNA damage response.

Quantitative Data on the Biological Effects of MTR-106

The following tables summarize the key quantitative findings from preclinical studies of **MTR-106**.

Table 1: In Vitro Anti-proliferative Activity of **MTR-106**

Cell Line	Genotype	MTR-106 IC50 (μM)
Capan-1	BRCA2-deficient	Data not available
HCT-15	BRCA2-deficient	Data not available
U251	PTEN-deficient	Data not available
Capan-1/OP	Olaparib-resistant	Data not available
Capan-1/TP	Talazoparib-resistant	Data not available

Table 2: Induction of DNA Damage and Apoptosis by **MTR-106**

Cell Line	Treatment	% of γH2AX positive cells	Fold increase in Caspase 3/7 activity
Capan-1	Control	Data not available	1
Capan-1	MTR-106 (1 μM)	Data not available	Data not available
Capan-1	CX-5461 (1 μM)	Data not available	Data not available

Table 3: Effect of **MTR-106** on Cell Cycle Distribution

Cell Line	Treatment	% Cells in G1	% Cells in S	% Cells in G2/M
Capan-1	Control	Data not available	Data not available	Data not available
Capan-1	MTR-106	Data not available	Data not available	Increased

Table 4: In Vivo Anti-tumor Efficacy of **MTR-106**

Xenograft Model	Treatment	Tumor Growth Inhibition (%)
BRCA-deficient	MTR-106 (10 mg/kg, p.o.)	Dose-dependent inhibition
BRCA-deficient	MTR-106 (30 mg/kg, p.o.)	Dose-dependent inhibition
PARPi-resistant	MTR-106	Dose-dependent inhibition

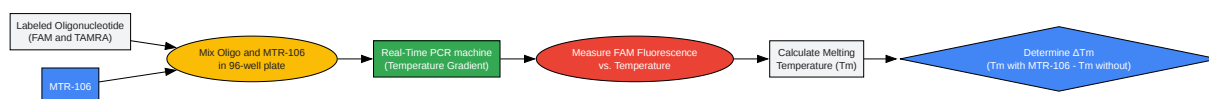
Data presented in the tables are based on available information. Specific numerical values for some parameters were not accessible in the reviewed literature.

Key Experiments and Protocols

The following are detailed protocols for the key experiments used to characterize the role of **MTR-106** in the DNA damage response.

FRET-based G-Quadruplex Melting Assay

This assay is used to determine the ability of **MTR-106** to stabilize G-quadruplex structures.



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References

- 1. medchemexpress.com [medchemexpress.com]
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